molecular formula C8H9N3O2 B1198639 1-Methyl-1-nitroso-3-phenylurea CAS No. 21561-99-9

1-Methyl-1-nitroso-3-phenylurea

Cat. No.: B1198639
CAS No.: 21561-99-9
M. Wt: 179.18 g/mol
InChI Key: GZHRIEZGSLSDRF-UHFFFAOYSA-N
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Description

1-Methyl-1-nitroso-3-phenylurea is an organic compound characterized by the presence of a nitroso group attached to a urea derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1-nitroso-3-phenylurea can be synthesized from substituted anilines through a multi-step process. The initial step involves the preparation of isocyanates by bubbling phosgene into a suspension of the corresponding aniline hydrochloride in dry toluene under gentle reflux . The resulting isocyanates are then reacted with methylamine to form the desired nitroso compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and environmental controls during production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-nitroso-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The biological activity of 1-Methyl-1-nitroso-3-phenylurea is primarily due to its ability to decompose into reactive intermediates. Under physiological conditions, the compound decomposes to yield alkylcarbonium ions, which act as potent alkylating agents . These intermediates can interact with nucleophilic sites in biological molecules, leading to cytotoxic and mutagenic effects.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1-nitroso-3-phenylurea is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the phenyl group enhances its stability and alters its decomposition pathway compared to other nitrosoureas.

Properties

IUPAC Name

1-methyl-1-nitroso-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-11(10-13)8(12)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHRIEZGSLSDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=CC=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175901
Record name N-Methyl-N'-phenyl-N-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21561-99-9
Record name N-Methyl-N-nitroso-N′-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21561-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N'-phenyl-N-nitrosourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021561999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1-nitroso-3-phenylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-N'-phenyl-N-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-3-PHENYL-1-NITROSOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ7RR67HJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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